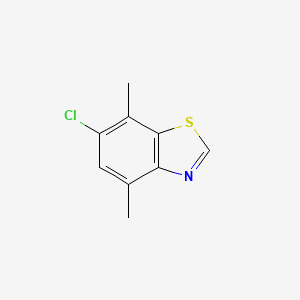

6-Chloro-4,7-dimethyl-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-4,7-dimethyl-1,3-benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C9H8ClNS and its molecular weight is 197.68. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Benzothiazole derivatives, including 6-chloro-4,7-dimethyl-1,3-benzothiazole, have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against both gram-positive and gram-negative bacteria. For instance:

- Antibacterial Studies : Various studies have synthesized benzothiazole derivatives and evaluated their antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. In one study, compounds demonstrated good antibacterial efficacy, with some derivatives outperforming standard antibiotics in terms of minimum inhibitory concentration (MIC) values .

- Antifungal Activity : The compound also shows promise in antifungal applications. A study highlighted the efficacy of synthesized benzothiazole derivatives against fungal strains like Candida albicans and Aspergillus niger, indicating potential for development into antifungal agents .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

- Inhibition of Cancer Cell Proliferation : Research has shown that certain benzothiazole derivatives possess the ability to inhibit the proliferation of cancer cells. For example, compounds derived from this scaffold have been evaluated for their effects on various cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis .

- Mechanistic Insights : The mechanism of action for these compounds often involves the induction of oxidative stress and disruption of mitochondrial function in cancer cells. This is particularly relevant in the context of cancers associated with mitochondrial dysfunction, such as certain types of breast cancer and neuroblastoma .

Neuroprotective Effects

Recent studies have also focused on the neuroprotective effects of benzothiazole derivatives:

- Alzheimer's Disease Research : Compounds like this compound have been investigated for their ability to inhibit mitochondrial enzymes involved in Alzheimer’s disease pathology. Specifically, inhibition of the enzyme 17β-hydroxysteroid dehydrogenase type 10 has shown potential for reducing amyloid-beta toxicity in neuronal cells .

- CNS Activity : Benzothiazoles have exhibited anticonvulsant properties as well. Some derivatives were tested for their effects on seizure models in rodents, showing efficacy without significant neurotoxicity .

Comprehensive Data Table

Case Study 1: Antibacterial Efficacy

In a study conducted by Srivastava et al., various synthesized benzothiazole derivatives were tested against a panel of bacterial strains. The results indicated that certain compounds exhibited MIC values lower than those of commonly used antibiotics, suggesting their potential as alternative antibacterial agents .

Case Study 2: Neuroprotective Mechanism

Research published by Hroch et al. explored the neuroprotective mechanisms of benzothiazole derivatives in neuronal cell models exposed to amyloid-beta peptides. The study found that these compounds significantly reduced oxidative stress markers and improved cell viability, highlighting their therapeutic potential for Alzheimer's disease .

Analyse Chemischer Reaktionen

Reaction Mechanisms

2.1. Thiocyanogen Attack

- Electrophilic Substitution : Thiocyanogen attacks the 2-position of 3-chloro-4-fluoroaniline, leading to 2-amino-5-chloro-6-fluoro benzothiazole. This step involves nucleophilic attack on the thiocyanogen by the amino group .

2.2. Cyclization Pathway

- Nucleophilic Attack : 2-aminothiophenol reacts with aldehydes via NH2 group attack on carbonyl carbons, followed by sulfur cyclization to form the thiazole ring .

- Intermediate Formation : Thioamide cyclization involves NH2-S bond formation, driven by acid catalysts .

2.3. Acylation and Substitution

- Acetylation : Chloroacetyl chloride reacts with benzothiazol-2-amine via nucleophilic substitution, forming acetamide intermediates .

- Amide Substitution : Secondary/primary amines displace chlorides in acetamide derivatives, yielding substituted acetamides .

Mechanism Schematic

textgraph TD A[2-aminothiophenol] --> B[Condensation with aldehyde] B --> C[Thiazole ring formation] C --> D[Benzothiazole core]

Interaction Studies

4.1. Molecular Docking

- DprE1 Binding : 7a binds DprE1 with −8.4 kcal/mol affinity, targeting the decarboxylase active site .

- ERK/AKT Pathway : B7 inhibits phosphorylation of ERK1/2 and AKT, arresting cell cycle at G0/G1 phase .

4.2. Spectroscopic Analysis

Eigenschaften

CAS-Nummer |

109069-78-5 |

|---|---|

Molekularformel |

C9H8ClNS |

Molekulargewicht |

197.68 |

IUPAC-Name |

6-chloro-4,7-dimethyl-1,3-benzothiazole |

InChI |

InChI=1S/C9H8ClNS/c1-5-3-7(10)6(2)9-8(5)11-4-12-9/h3-4H,1-2H3 |

InChI-Schlüssel |

FHVNXZFOBUDCNX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C2=C1N=CS2)C)Cl |

Synonyme |

Benzothiazole, 6-chloro-4,7-dimethyl- (6CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.